1,3-Bis(2,5-dimethylphenoxy)propane
Overview
Description
“2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene” is a chemical compound with the CAS Number: 415724-02-6 . It has a molecular weight of 284.4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-(2,5-dimethylphenoxy)propoxy]-1,4-dimethylbenzene . The InChI Code for this compound is 1S/C19H24O2/c1-14-6-8-16(3)18(12-14)20-10-5-11-21-19-13-15(2)7-9-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 284.4 .Scientific Research Applications
Crystallographic Studies
The compound's close analog, 1,4-Dimethoxy-2,3-dimethylbenzene, was used to produce 1-Bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a compound with bond lengths and angles within normal ranges and whose crystal packing is stabilized by weak intermolecular hydrogen bonds (Hammershøj, Riis, & Christensen, 2005).
Polymeric Material Synthesis
The synthesis of thermosetting polyphenylene ether containing 2,6-dimethylphenol units has been reported, showcasing high molecular weight copolymers with potential applications in the material science field due to their thermal resistance and dielectric properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Environmental Degradation Studies
Studies involving the degradation of 1,2-dimethylbenzene by Corynebacterium strain have highlighted the microbial degradation pathways of dimethylbenzenes, shedding light on environmental degradation mechanisms and potential bioremediation strategies (Schraa, Bethe, Neerven, Tweel, Wende, & Zehnder, 2004).
Dental Material Development
Research on dimethacrylate monomers, which are closely related to 2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene, has led to the development of dental composites with promising characteristics like high double bond conversion and low polymerization shrinkage (He, Liu, Vallittu, & Lassila, 2012).
Advanced Chemical Synthesis
The compound's analogs have been involved in regioselective bromination studies, resulting in the formation of sulfur-functionalized benzoquinones, which are of significant interest in organic synthesis and pharmaceutical chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenoxy)propoxy]-1,4-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-6-8-16(3)18(12-14)20-10-5-11-21-19-13-15(2)7-9-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGJVKUFFVJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415724-02-6 | |
Record name | 1,1'-(Propane-1,3-diylbis(oxy))bis(2,5-dimethylbenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415724026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(PROPANE-1,3-DIYLBIS(OXY))BIS(2,5-DIMETHYLBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYH33245EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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